![molecular formula C9H7FN2O2 B13041032 methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Méthodes De Préparation
The synthesis of methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the fluorine atom and the methyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently .
Analyse Des Réactions Chimiques
Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Applications De Recherche Scientifique
Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on the biological activity of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis and the reduction of cancer cell migration and invasion .
Comparaison Avec Des Composés Similaires
Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: This compound lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound has a similar fluorinated pyridine core but differs in the substituents and overall structure, leading to different applications and properties
Propriétés
Formule moléculaire |
C9H7FN2O2 |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
methyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3 |
Clé InChI |
FUBGCXURSSDCOB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC2=C1N=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


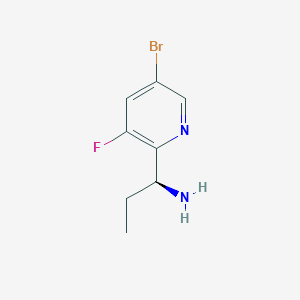
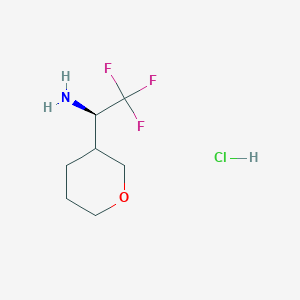
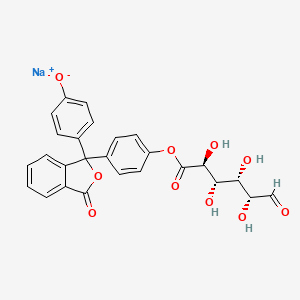



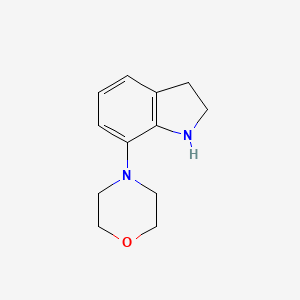

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)
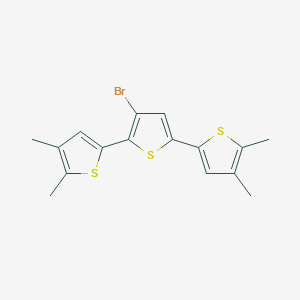
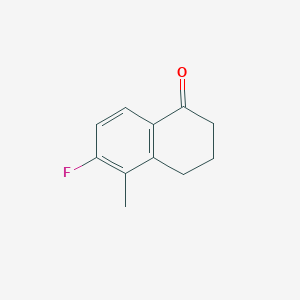
![2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)
![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)

